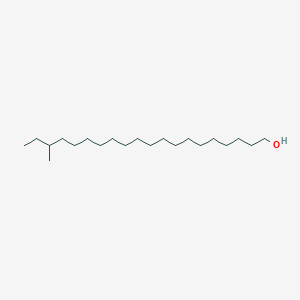
18-Methylicosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-methylicosan-1-ol is a long-chain primary fatty alcohol that is icosan-1-ol substituted by a methyl group at position 18. It derives from an icosan-1-ol.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Industrial Applications
18-Methylicosan-1-ol, a type of terminal olefin, is synthesized by certain bacterial species like Jeotgalicoccus. These bacteria produce terminal olefins, such as 18-methyl-1-nonadecene and 17-methyl-1-nonadecene, from fatty acid intermediates. The key enzyme responsible for this process is a terminal olefin-forming fatty acid decarboxylase. This discovery adds a new biosynthetic pathway for converting fatty acid intermediates into hydrocarbons, broadening the catalytic repertoire of the cytochrome P450 enzyme family. Such terminal olefins have significant industrial applications as fuels and chemicals (Rude et al., 2011).
Impact on Langmuir Monolayers
Molecular dynamic simulations have been used to study the properties of Langmuir monolayers of 18-methyleicosanoic acid (18-MEA). The presence of a methyl group at the 18th position in 18-MEA results in unique intermolecular structural correlations compared to its parent material, eicosanoic acid (EA). These differences impact various properties like film thickness and order parameters, which are crucial in understanding the behavior of these compounds at molecular levels (McMullen & Kelty, 2007).
Role in Hair Surface Protection
18-Methyleicosanoic acid plays a vital role in hair surface protection. Atomic force microscopy techniques have shown that treating hair with a delipidating agent changes its surface tribological properties without altering the morphology. This suggests that the lipid covering, primarily consisting of 18-MEA, is not evenly distributed over the hair surface but is crucial for its protective qualities (Luengo et al., 2006).
Synthesis and Cosmetic Applications
A revised synthetic approach for 18-methyl eicosanoic acid (18MEA), which is valuable as an additive in hair cosmetic compositions, has been developed. This method improves upon earlier techniques by employing more environmentally friendly procedures and achieving better yields under milder conditions. The synthesized 18MEA is noted for its conditioning effects on hair, making it a significant compound in the cosmetic industry (Cundy & Gurr, 2000).
Eigenschaften
Produktname |
18-Methylicosan-1-ol |
|---|---|
Molekularformel |
C21H44O |
Molekulargewicht |
312.6 g/mol |
IUPAC-Name |
18-methylicosan-1-ol |
InChI |
InChI=1S/C21H44O/c1-3-21(2)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22/h21-22H,3-20H2,1-2H3 |
InChI-Schlüssel |
JVFQCAXVWLGMLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(4S)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-YL]heptanoic acid](/img/structure/B1258413.png)

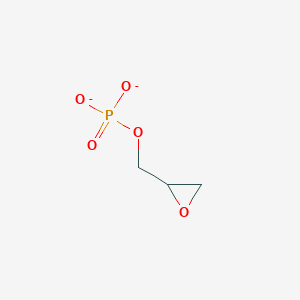
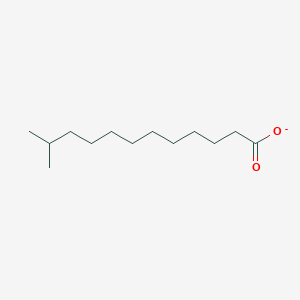
![(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1258418.png)
![3-[(1R)-1-[[(2S)-3-[diethoxymethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1258419.png)
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258422.png)
![[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258423.png)
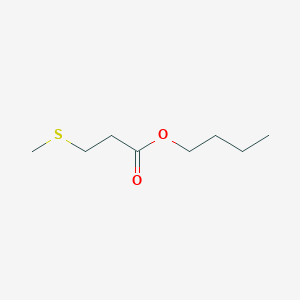
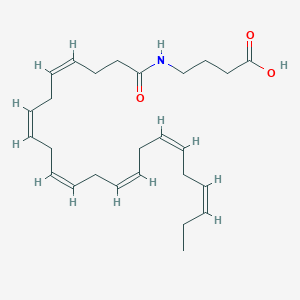
![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1258433.png)

